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Compound of Interest

Compound Name: PF-5274857 hydrochloride

cat. No.: B15542540

An In-depth Technical Guide to the Synthesis of PF-5274857 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5274857 is a potent and selective antagonist of the Smoothened (Smo) receptor, a key
component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway
is implicated in the development of various cancers, making Smo an attractive therapeutic
target. PF-5274857, with its ability to penetrate the blood-brain barrier, holds promise for the
treatment of brain tumors and other malignancies driven by Hh pathway dysregulation. This
technical guide provides a comprehensive overview of the synthesis of PF-5274857
hydrochloride, including detailed experimental protocols, data presentation, and a
visualization of the synthetic workflow. While a specific, publicly disclosed, step-by-step
synthesis of PF-5274857 hydrochloride is not readily available in the scientific literature, this
guide constructs a plausible and chemically sound synthetic route based on established
methodologies for the synthesis of its core structural motifs: a functionalized 2,4'-bipyridine
core and a methylsulfonylpropanoyl piperazine side chain.

Chemical Structure and Properties

e IUPAC Name: 1-(4-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazin-1-yl)-3-
(methylsulfonyl)propan-1-one hydrochloride

« CAS Number: 1373615-35-0[2]
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¢ Molecular Formula: C20H25CIN4O3S - HCI

e Molecular Weight: 473.42 g/mol (hydrochloride salt)

Property Value Reference

Binding Affinity (Ki) for Smo 4.6 + 1.1 nmol/L [1]

ICso for Glil Transcriptional
5.8 nM [1]

Activity

Retrosynthetic Analysis

A logical retrosynthetic analysis of PF-5274857 suggests a convergent synthetic strategy. The
final molecule can be disconnected at the amide bond, separating the bipyridinylpiperazine
core from the methylsulfonylpropanoic acid side chain. The bipyridine core itself can be
constructed via a cross-coupling reaction between two suitably functionalized pyridine rings.
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Caption: Retrosynthetic analysis of PF-5274857.

Proposed Synthetic Pathway

The synthesis of PF-5274857 hydrochloride can be envisioned in three main stages:

* Synthesis of the 2,4'-Bipyridine Core: Construction of the central heterocyclic scaffold.
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o Synthesis of the Methylsulfonyl Side Chain: Preparation of the activated carboxylic acid for
amide coupling.

e Assembly and Salt Formation: Coupling of the two key fragments and conversion to the
hydrochloride salt.

Stage 1: Bipyridine Core Synthesis
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Caption: Proposed synthetic workflow for PF-5274857 hydrochloride.
Experimental Protocols
Stage 1: Synthesis of the 2,4'-Bipyridine Core

This stage focuses on constructing the key intermediate, 1-(5'-chloro-3,5-dimethyl-[2,4'-
bipyridin]-2'-yl)piperazine. A plausible route involves a Stille or Suzuki cross-coupling reaction
to form the bipyridine linkage, followed by a Buchwald-Hartwig amination to introduce the
piperazine moiety.

Protocol 1.1: Synthesis of 5'-chloro-2'-bromo-3,5-dimethyl-2,4'-bipyridine (Intermediate 1)
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e Materials: 2-Bromo-5-chloropyridine, 2-bromo-3,5-dimethylpyridine, bis(pinacolato)diboron,
Pd(dppf)Clz, potassium acetate, dioxane, water.

e Procedure:

o To a solution of 2-bromo-5-chloropyridine (1.0 eq) in dioxane is added
bis(pinacolato)diboron (1.1 eq), Pd(dppf)Clz (0.05 eq), and potassium acetate (3.0 eq).

o The mixture is degassed and heated under a nitrogen atmosphere at 80-90 °C for several
hours until the starting material is consumed (monitored by TLC or LC-MS).

o After cooling to room temperature, 2-bromo-3,5-dimethylpyridine (1.0 eq), an aqueous
solution of Na2COs (2 M, 3.0 eq), and additional Pd(dppf)Clz (0.05 eq) are added.

o The reaction mixture is heated to 80-90 °C and stirred until completion.

o The reaction is quenched with water and extracted with ethyl acetate. The combined
organic layers are washed with brine, dried over anhydrous Na=SO4, and concentrated
under reduced pressure.

o The crude product is purified by column chromatography on silica gel to afford
Intermediate I.

Protocol 1.2: Synthesis of 1-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazine
(Intermediate 1)

o Materials: Intermediate |, piperazine, Pdz(dba)s, BINAP, sodium tert-butoxide, toluene.
e Procedure:

o A mixture of Intermediate | (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq),
Pdz(dba)s (0.02 eq), and BINAP (0.03 eq) in anhydrous toluene is prepared in a sealed
tube.

o The mixture is degassed and heated under a nitrogen atmosphere at 100-110 °C for 12-24
hours.
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o After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of
Celite.

o The filtrate is washed with water and brine, dried over anhydrous Na2SOa4, and
concentrated.

o Purification by column chromatography yields Intermediate 1.
Stage 2: Synthesis of the Methylsulfonyl Side Chain
Protocol 2.1: Synthesis of 3-(Methylsulfonyl)propanoic acid (Intermediate IIl)
o Materials: 3-(Methylthio)propanoic acid, hydrogen peroxide (30% solution), acetic acid.
e Procedure:
o 3-(Methylthio)propanoic acid (1.0 eq) is dissolved in acetic acid.

o The solution is cooled in an ice bath, and hydrogen peroxide (30% solution, 2.5 eq) is
added dropwise, maintaining the temperature below 20 °C.[3]

o The reaction mixture is stirred at room temperature overnight.

o The solvent is removed under reduced pressure to yield 3-(methylsulfonyl)propanoic acid
(Intermediate 1ll) as a white solid, which can be used in the next step without further
purification.[3]

Stage 3: Assembly and Salt Formation

Protocol 3.1: Synthesis of 1-(4-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazin-1-yl)-3-
(methylsulfonyl)propan-1-one (PF-5274857 Free Base)

e Materials: Intermediate Il, Intermediate 11, EDC (1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide), HOBLt (1-hydroxybenzotriazole), triethylamine,
dichloromethane (DCM).

e Procedure:
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o To a solution of Intermediate 11l (1.2 eq) in anhydrous DCM are added EDC (1.3 eq) and
HOBLt (1.3 eq). The mixture is stirred at room temperature for 30 minutes to activate the
carboxylic acid.

o A solution of Intermediate 1l (1.0 eq) and triethylamine (2.0 eq) in DCM is then added to
the reaction mixture.

o The reaction is stirred at room temperature for 12-18 hours.

o The reaction mixture is washed successively with saturated agueous NaHCOs solution,
water, and brine.

o The organic layer is dried over anhydrous Na=SOa, filtered, and concentrated.

o The crude product is purified by column chromatography to give PF-5274857 as a free
base.

Protocol 3.2: Synthesis of PF-5274857 Hydrochloride
o Materials: PF-5274857 free base, hydrochloric acid solution in diethyl ether or isopropanol.
e Procedure:

o The purified PF-5274857 free base is dissolved in a minimal amount of a suitable solvent
such as ethyl acetate or methanol.

o A solution of hydrochloric acid in diethyl ether or isopropanol (1.1 eq) is added dropwise
with stirring.

o The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried
under vacuum to afford PF-5274857 hydrochloride as a solid.

Signaling Pathway

PF-5274857 targets the Smoothened receptor in the Hedgehog signaling pathway. In the "off"
state, the Patched (PTCH) receptor inhibits Smoothened, leading to the proteolytic cleavage of
GLI transcription factors into their repressor forms (GLI-R). In the "on" state, the binding of a
Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH relieves the inhibition of Smoothened.
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Smoothened then translocates to the primary cilium and initiates a signaling cascade that
prevents the cleavage of GLI proteins, allowing their full-length activator forms (GLI-A) to enter
the nucleus and activate the transcription of target genes. PF-5274857 acts as an antagonist
by binding to Smoothened and preventing its activation, thus keeping the pathway in the "off"
state.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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